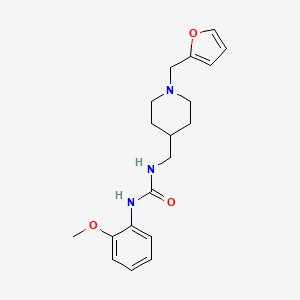

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-24-18-7-3-2-6-17(18)21-19(23)20-13-15-8-10-22(11-9-15)14-16-5-4-12-25-16/h2-7,12,15H,8-11,13-14H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFATGFHHPJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbaldehyde with piperidine to form 1-(furan-2-ylmethyl)piperidine. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the compound may result in the formation of various alcohols or amines.

Scientific Research Applications

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(Adamantan-1-yl)-3-(piperidin-4-yl)urea (ACPU)

- Structure : Adamantyl group replaces the furan-2-ylmethyl and 2-methoxyphenyl groups.

- Synthesis : Reacted 1-(Adamantan-1-yl)-3-(piperidin-4-yl)urea with 7-hydroxycoumarin-4-acetic acid using EDCI/DMAP in CH₂Cl₂, yielding 65% .

1-(1-(2-methylbutyryl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 11)

- Structure : Contains a 4-(trifluoromethyl)phenyl group and a 2-methylbutyryl-piperidine moiety.

- Synthesis : Utilized 2-methylbutyric acid, PTU, and EDCI/DMAP in DMF, achieving 66% yield .

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (Compound 7)

- Structure : Features a pyrrole-carbonylphenyl group and a 4-methoxyphenyl substituent.

- Synthesis : Two methods: (1) Carbonylation with triphosgene and trimethylamine (72% yield); (2) Carbamate intermediate route (moderate yield) .

1-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]phenyl}-3-(3-(trifluoromethyl)phenyl)urea (7n)

- Structure : Includes a pyridine-methoxy-phenyl backbone and a trifluoromethylphenyl group.

- Synthesis : Achieved via nucleophilic substitution, yielding 41.5% .

- Comparison : The pyridine ring enhances hydrogen-bonding capacity compared to the furan system.

Key Observations :

- Furan vs. Pyridine : Furan’s oxygen heteroatom may reduce basicity compared to pyridine, affecting solubility and target interactions.

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound versus 4-methoxyphenyl in others alters steric and electronic profiles.

- Biological Implications : Adamantane derivatives (e.g., ACPU) are often used in neurodegenerative disease research, while trifluoromethyl groups (Compound 11) are common in anticancer agents .

Spectroscopic and Analytical Data

- NMR Trends : Piperidine protons in the target compound are expected to resonate at δ 2.5–3.5 ppm, similar to ACPU (δ 2.8–3.2 ppm) . The 2-methoxyphenyl group would show a singlet near δ 3.8 ppm for the methoxy protons.

- IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) are consistent across analogues .

Biological Activity

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a furan ring, a piperidine moiety, and a methoxyphenyl urea group. Its IUPAC name is 1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-methoxyphenyl)urea. The molecular formula is with a molecular weight of 320.41 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

1. Receptor Binding:

The compound may interact with various receptors in the body, influencing physiological responses.

2. Enzyme Inhibition:

It has been suggested that this compound can inhibit specific enzymes that play critical roles in metabolic pathways, potentially affecting cellular processes.

3. Signal Modulation:

Modulation of intracellular signaling pathways could lead to altered gene expression and cellular responses.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar piperidine derivatives, showing promising results against various bacterial strains:

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound B | 0.032 - 0.512 | K. pneumoniae, C. albicans |

While specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy based on the activity observed in related compounds .

Anticancer Properties

The potential anticancer activity has also been explored in related compounds. For instance, derivatives containing piperidine and methoxy groups have demonstrated cytotoxic effects on cancer cell lines, indicating that modifications to the urea structure may enhance therapeutic effects.

Case Studies

Case Study 1: Antimicrobial Testing

A study conducted on various piperidine derivatives reported that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of halogen substituents was crucial for enhancing bioactivity .

Case Study 2: Anticancer Activity

In another investigation, compounds structurally related to this compound were tested against different cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for further research in cancer therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Alkylation of piperidine with furan-2-ylmethyl halides to generate the 1-(furan-2-ylmethyl)piperidin-4-yl intermediate.

- Step 2 : Functionalization of the piperidine nitrogen with a methyl group via reductive amination or alkylation.

- Step 3 : Urea formation by reacting the amine intermediate with 2-methoxyphenyl isocyanate.

Purification : Column chromatography (silica gel, eluent: CHCl/MeOH) and recrystallization are standard. Reaction progress is monitored via TLC (R ~0.5 in EtOAc/hexane) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d) confirm regiochemistry, e.g., methoxy protons at δ 3.8–4.0 ppm and furan protons at δ 6.2–7.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 413.2 g/mol).

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Binding affinity assays : Screen against targets like soluble epoxide hydrolase (sEH) or G-protein-coupled receptors (GPCRs) using fluorescence polarization .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

Contradictions often arise from:

- Stereochemical variability : Use chiral HPLC or X-ray crystallography to confirm absolute configuration .

- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

- Solubility artifacts : Validate results in multiple solvent systems (e.g., DMSO vs. cyclodextrin formulations) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity reduction : Introduce polar groups (e.g., hydroxyls) to lower logP (<3) while maintaining potency .

- Metabolic stability : Test in liver microsomes (human/rat) and modify metabolically labile sites (e.g., furan oxidation) via deuteration or fluorination .

- Bioavailability : Formulate as nanocrystals or use permeability enhancers (e.g., Labrasol) for oral administration .

Q. How can crystallographic studies elucidate its mechanism of action?

- Co-crystallization : Soak the compound with target proteins (e.g., sEH or kinases) and solve structures via X-ray diffraction (2.0–2.5 Å resolution).

- Electron density maps : Identify hydrogen bonds between the urea moiety and catalytic residues (e.g., Tyr381 in sEH) .

- Molecular dynamics simulations : Validate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What computational methods predict off-target interactions and toxicity?

- Docking studies : Use AutoDock Vina to screen against the PDB database (focus on conserved binding pockets).

- ToxCast profiling : Leverage EPA’s ToxCast database to predict endocrine disruption or hepatotoxicity .

- QSAR models : Train models on PubChem datasets to forecast mutagenicity (e.g., Ames test predictions) .

Methodological Notes

- Contradictory synthesis yields : reports 51–66% yields for similar ureas, suggesting optimization of coupling agents (EDCI vs. DCC) and reaction times .

- Biological variability : Differences in IC values across studies may stem from assay conditions (e.g., ATP concentrations in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.